REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]1[C:11]2[CH:12]=[C:13]([N+:16]([O-])=O)[CH:14]=[CH:15][C:10]=2[O:9][CH2:8][C:7]1=[O:19].Cl>[Fe].[OH-].[Na+]>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]2[O:9][CH2:8][C:7](=[O:19])[N:6]([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[C:11]=2[CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered on a celite pad
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with CH2Cl2 (1000 mL)
|
Type
|
CUSTOM
|
Details
|
the aq. layer is separated
|
Type
|
WASH
|
Details
|
layer is washed with brine (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(N(C(CO2)=O)CCCOC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |